molecular formula C56H40N2 B12300622 N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine

N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine

Cat. No.: B12300622
M. Wt: 740.9 g/mol
InChI Key: CWIUXGVIFIAHGZ-UHFFFAOYSA-N
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Description

N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine is a complex organic compound primarily used in the field of organic electronics. This compound is known for its role as a hole transport and electron blocking layer material in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .

Scientific Research Applications

N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to transport holes and block electrons. In OLEDs, it facilitates the movement of positive charges (holes) while preventing the recombination of electrons and holes, thus enhancing the efficiency and lifespan of the device. The molecular targets include the active layers of the electronic devices, where it interacts with other organic materials to optimize charge transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine offers superior hole transport and electron blocking capabilities. This makes it particularly valuable in high-performance OLEDs and perovskite solar cells, where efficiency and longevity are critical .

Properties

Molecular Formula

C56H40N2

Molecular Weight

740.9 g/mol

IUPAC Name

N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C56H40N2/c1-3-17-49(18-4-1)57(55-23-11-15-47-13-7-9-21-53(47)55)51-37-33-45(34-38-51)43-29-25-41(26-30-43)42-27-31-44(32-28-42)46-35-39-52(40-36-46)58(50-19-5-2-6-20-50)56-24-12-16-48-14-8-10-22-54(48)56/h1-40H

InChI Key

CWIUXGVIFIAHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19

Origin of Product

United States

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